molecular formula C15H32ClN B14511181 2,6-Dipentylpiperidine;hydrochloride CAS No. 63441-74-7

2,6-Dipentylpiperidine;hydrochloride

Cat. No.: B14511181
CAS No.: 63441-74-7
M. Wt: 261.87 g/mol
InChI Key: SRKPHJQZVABKNZ-UHFFFAOYSA-N
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Description

2,6-Dipentylpiperidine hydrochloride is a piperidine derivative with two pentyl (C₅H₁₁) groups at the 2- and 6-positions of the piperidine ring, protonated at the nitrogen atom and associated with a chloride counterion. Piperidine derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their tunable steric, electronic, and solubility profiles .

Properties

CAS No.

63441-74-7

Molecular Formula

C15H32ClN

Molecular Weight

261.87 g/mol

IUPAC Name

2,6-dipentylpiperidine;hydrochloride

InChI

InChI=1S/C15H31N.ClH/c1-3-5-7-10-14-12-9-13-15(16-14)11-8-6-4-2;/h14-16H,3-13H2,1-2H3;1H

InChI Key

SRKPHJQZVABKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC(N1)CCCCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipentylpiperidine;hydrochloride typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This approach is favored for its simplicity, good yields, and mild reaction conditions.

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine derivatives. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dipentylpiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2,6-Dipentylpiperidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dipentylpiperidine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2,6-Dipentylpiperidine Hydrochloride C₁₅H₃₂NCl 261.87 (calc.) Pentyl (C₅H₁₁) Not reported Surfactants, lipid carriers
2,6-Lutidine Hydrochloride C₇H₁₀NCl 147.62 Methyl (CH₃) 145–147 Chlorination reagent
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Not reported Pharmaceutical intermediate
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 266.56 2,6-Dichlorophenyl, imidazoline Not reported Antihypertensive drug
2,6-Xylidine Hydrochloride C₈H₁₁N·HCl 157.6 Methyl (CH₃) Not reported Mepivacaine synthesis

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